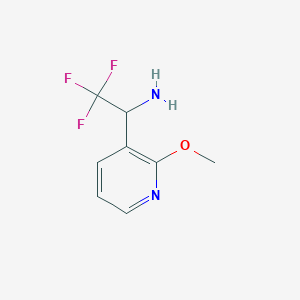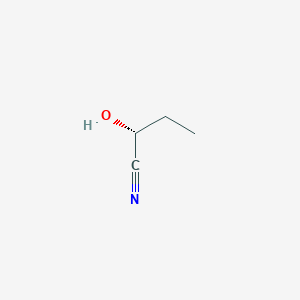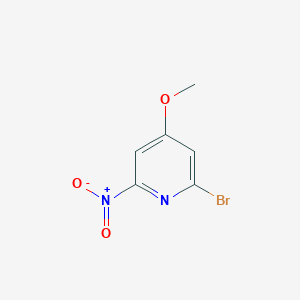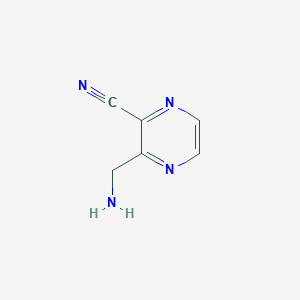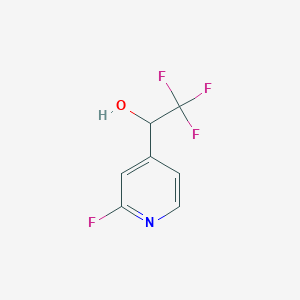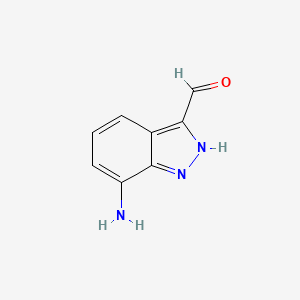
7-Amino-1H-indazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-1H-indazole-3-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used as building blocks in medicinal chemistry. The presence of both an amino group and an aldehyde group in this compound makes it a versatile intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-1H-indazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with hydrazine, followed by formylation to introduce the aldehyde group. Another approach involves the nitrosation of indoles, which provides a direct route to indazole derivatives .
Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions due to their efficiency and high yields. For example, Cu(OAc)2-catalyzed reactions in the presence of oxygen as the terminal oxidant have been reported to produce indazole derivatives in good to excellent yields .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: 7-Amino-1H-indazole-3-carboxylic acid.
Reduction: 7-Amino-1H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the reagents used
Scientific Research Applications
7-Amino-1H-indazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex heterocyclic compounds.
Medicine: The compound is used in the development of kinase inhibitors and other therapeutic agents.
Industry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Amino-1H-indazole-3-carbaldehyde is primarily related to its ability to interact with various molecular targets. For instance, indazole derivatives are known to inhibit specific enzymes such as kinases, which play a crucial role in cell signaling pathways. The compound’s structure allows it to bind to the active sites of these enzymes, thereby modulating their activity and exerting therapeutic effects .
Comparison with Similar Compounds
- 1H-Indazole-3-carbaldehyde
- 2H-Indazole-3-carbaldehyde
- 7-Nitro-1H-indazole-3-carbaldehyde
Comparison: 7-Amino-1H-indazole-3-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group, which provides it with distinct reactivity and versatility in chemical synthesis. Compared to other indazole derivatives, it offers a broader range of functionalization possibilities, making it a valuable intermediate in medicinal chemistry and other fields .
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
7-amino-2H-indazole-3-carbaldehyde |
InChI |
InChI=1S/C8H7N3O/c9-6-3-1-2-5-7(4-12)10-11-8(5)6/h1-4H,9H2,(H,10,11) |
InChI Key |
KJQJEJGJSBJYSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


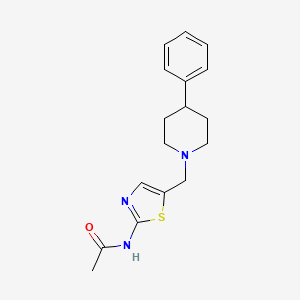
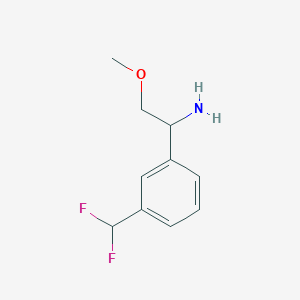
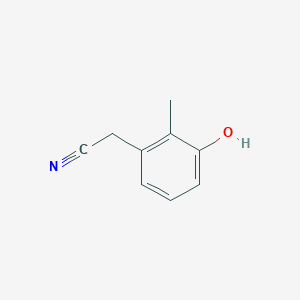
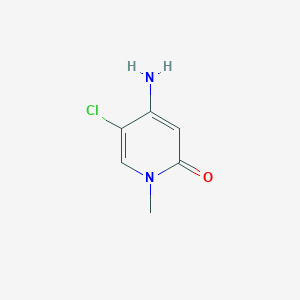

![6-bromo-2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B12964692.png)
